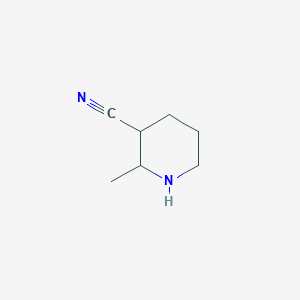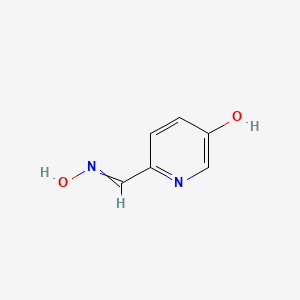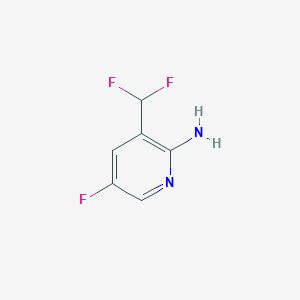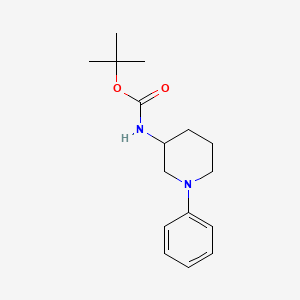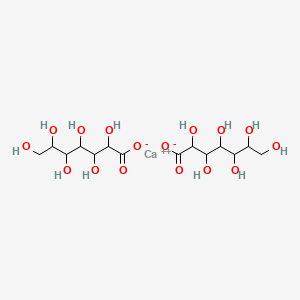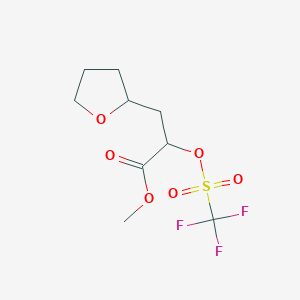
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethylsulfonyloxy group, which imparts significant reactivity and potential for diverse applications in synthetic chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of oxirane with methyl 3-hydroxy-2-(trifluoromethylsulfonyloxy)propanoate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process, making it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyloxy group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylsulfonyloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethylsulfonyloxy group is highly reactive, allowing the compound to participate in various chemical reactions. These interactions can modulate biological pathways and enzyme activities, leading to diverse effects in different systems.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyl)propanoate
- Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfinyl)propanoate
- Methyl 3-(oxolan-2-yl)-2-(trifluoromethylthio)propanoate
Uniqueness
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes.
Propiedades
Fórmula molecular |
C9H13F3O6S |
|---|---|
Peso molecular |
306.26 g/mol |
Nombre IUPAC |
methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C9H13F3O6S/c1-16-8(13)7(5-6-3-2-4-17-6)18-19(14,15)9(10,11)12/h6-7H,2-5H2,1H3 |
Clave InChI |
UVBCNYPMJSSUSF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1CCCO1)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


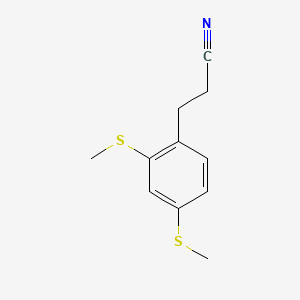
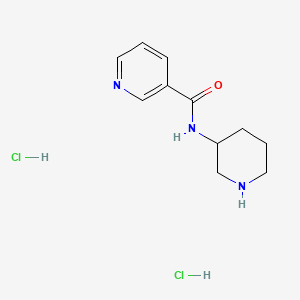
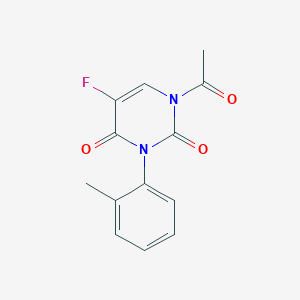
![2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide](/img/structure/B14788244.png)
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid](/img/structure/B14788252.png)
![2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide](/img/structure/B14788258.png)
![(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14788265.png)
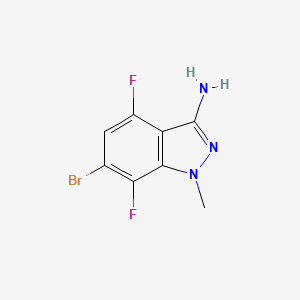
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14788273.png)
